![molecular formula C9H14O2 B6203089 5-oxaspiro[3.5]nonane-6-carbaldehyde CAS No. 1874345-90-0](/img/new.no-structure.jpg)
5-oxaspiro[3.5]nonane-6-carbaldehyde
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Overview
Description
5-Oxaspiro[35]nonane-6-carbaldehyde is an organic compound with the molecular formula C9H14O2 It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused to a nonane ring with an aldehyde functional group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxaspiro[3.5]nonane-6-carbaldehyde typically involves the formation of the spirocyclic ring system followed by the introduction of the aldehyde group. One common synthetic route includes the cyclization of a suitable precursor, such as a diol or a hydroxy ketone, under acidic or basic conditions. The reaction conditions often involve the use of catalysts like Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[3.5]nonane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, with nucleophiles like amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, hydrazines
Major Products Formed
Oxidation: 5-Oxaspiro[3.5]nonane-6-carboxylic acid
Reduction: 5-Oxaspiro[3.5]nonane-6-methanol
Substitution: Imines, hydrazones
Scientific Research Applications
5-Oxaspiro[3.5]nonane-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a precursor in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-oxaspiro[3.5]nonane-6-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is the primary reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Oxaspiro[3.5]nonane-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Oxaspiro[3.5]nonane-6-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Spiro[3.5]nonane-6-carbaldehyde: Lacks the oxygen atom in the spiro ring.
Uniqueness
5-Oxaspiro[3.5]nonane-6-carbaldehyde is unique due to the presence of both the spirocyclic structure and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
1874345-90-0 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-oxaspiro[3.5]nonane-6-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c10-7-8-3-1-4-9(11-8)5-2-6-9/h7-8H,1-6H2 |
InChI Key |
RWWBNWQUOFCXPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC2(C1)CCC2)C=O |
Purity |
95 |
Origin of Product |
United States |
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